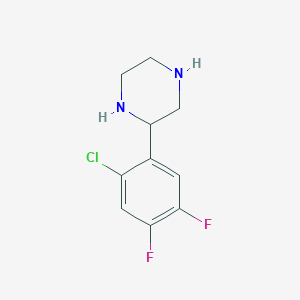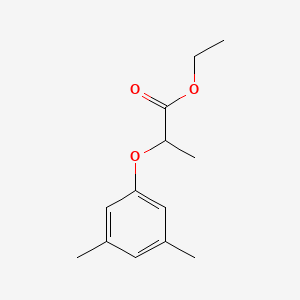![molecular formula C17H28O8S2 B12859164 (3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3AR,5R,6S,6aR)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including dioxolane, furan, and sulfonothioyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the dioxolane and furan rings, as well as the introduction of the sulfonothioyl group. Typical synthetic routes may involve:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Formation of the Furan Ring: This may involve cyclization reactions using appropriate precursors.
Introduction of the Sulfonothioyl Group: This step may involve the reaction of a thiol with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfur in the sulfonothioyl group makes it susceptible to oxidation reactions.
Reduction: The compound may undergo reduction reactions, particularly at the sulfonothioyl group.
Substitution: The functional groups present in the molecule can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions may vary depending on the specific functional group involved, but typical reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonothioyl group may yield sulfonic acids, while reduction may yield thiols.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism by which the compound exerts its effects will depend on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(3AR,5R,6S,6aR)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonyl)butanoate: Similar structure but with a sulfonyl group instead of a sulfonothioyl group.
(3AR,5R,6S,6aR)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonamido)butanoate: Similar structure but with a sulfonamido group.
Uniqueness
The presence of the sulfonothioyl group in the compound makes it unique compared to similar compounds, potentially offering different reactivity and applications.
特性
分子式 |
C17H28O8S2 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylsulfonothioylbutanoate |
InChI |
InChI=1S/C17H28O8S2/c1-16(2)20-9-10(23-16)12-13(14-15(22-12)25-17(3,4)24-14)21-11(18)7-6-8-27(5,19)26/h10,12-15H,6-9H2,1-5H3/t10-,12-,13+,14-,15-,27?/m1/s1 |
InChIキー |
WBJRMCPBPQRWRA-CQRVIDKPSA-N |
異性体SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OC(=O)CCCS(=O)(=S)C)C |
正規SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC(=O)CCCS(=O)(=S)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde](/img/structure/B12859084.png)
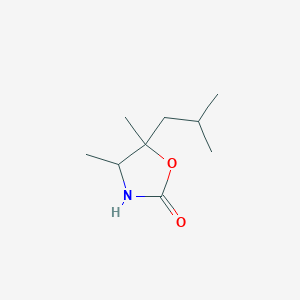
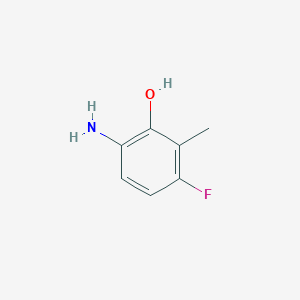

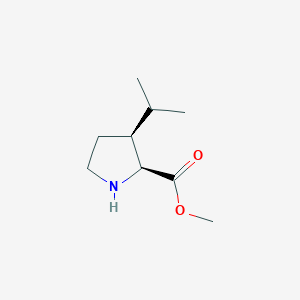
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)
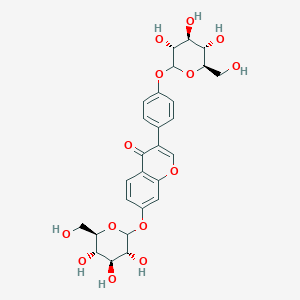
![(3'-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12859123.png)

![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)
